

Spectroscopic Analysis of (2,2-Dimethoxyethyl)cyclohexane: A Technical Overview

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Compound of Interest

Compound Name: (2,2-Dimethoxyethyl)cyclohexane

Cat. No.: B8305692

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Disclaimer: Publicly available, experimentally verified spectroscopic data for **(2,2-Dimethoxyethyl)cyclohexane** is limited. The data presented in this guide is a prediction based on the analysis of analogous chemical structures and established principles of spectroscopy.

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(2,2-**

Dimethoxyethyl)cyclohexane. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the spectroscopic characteristics of this and similar molecules. The guide also outlines standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2,2-Dimethoxyethyl)cyclohexane**. These predictions are derived from the known spectral properties of the cyclohexane moiety and the dimethoxyethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|---|
| ~ 3.35 | S | 6Н | -OCH₃ (Methoxy groups) |
| ~ 4.40 | t | 1H | -CH(OCH₃)₂ (Acetal proton) |
| ~ 1.70 - 1.80 | m | 1H | Cyclohexyl -CH adjacent to substituent |
| ~ 1.60 - 1.75 | m | 2H | -CH ₂ -CH(OCH ₃) ₂ (Methylene protons) |
| ~ 0.90 - 1.35 | m | 10H | Remaining cyclohexyl protons (-CH ₂) ₅ |

Note: The chemical shifts for the cyclohexane protons are complex and would likely appear as a series of overlapping multiplets. The single chemical environment for all 12 protons of unsubstituted cyclohexane at 1.43 ppm is split upon substitution.[1]

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment | |
|-------------------------|---|--|
| ~ 103 - 105 | -CH(OCH3)2 (Acetal carbon) | |
| ~ 53 - 55 | -OCH₃ (Methoxy carbons) | |
| ~ 35 - 40 | Cyclohexyl -CH adjacent to substituent | |
| ~ 30 - 35 | -CH ₂ -CH(OCH ₃) ₂ (Methylene carbon) | |
| ~ 26 - 28 | Remaining cyclohexyl carbons (-CH ₂) ₅ | |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| 2925 - 2850 | Strong | C-H stretching (cyclohexyl and ethyl C-H bonds)[2][3] |
| 1450 | Medium | C-H bending (scissoring) for - CH ₂ - groups[4] |
| 1300 - 1000 | Strong | C-O stretching (characteristic of the acetal/ether functionality)[5] |

Note: The IR spectrum of an alkane-like molecule is often characterized by strong C-H stretching and bending vibrations. The most diagnostic feature for this molecule would be the strong C-O stretching bands from the dimethoxy group.[2][3]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)



| m/z Value | Interpretation | |
|-----------|--|--|
| 172 | Molecular Ion (M+) - Expected to be of low abundance or absent. | |
| 141 | [M - OCH₃] ⁺ - Loss of a methoxy radical. | |
| 75 | [CH(OCH ₃) ₂] ⁺ - A major fragment resulting from cleavage of the bond between the cyclohexyl ring and the side chain. This is a characteristic and often stable fragment for acetals. | |
| 83 | $[C_6H_{11}]^+$ - Cyclohexyl cation, resulting from the loss of the (2,2-dimethoxyethyl) group. | |
| 55, 41 | Further fragmentation of the cyclohexyl ring. Unsubstituted cycloalkanes often show fragmentation patterns with clusters of peaks 14 mass units apart, corresponding to the loss of CH ₂ groups.[6][7] The presence of the substituent will influence this pattern. | |

Note: In electron ionization mass spectrometry, the molecular ion of ethers and acetals can be weak or absent due to facile fragmentation. The most stable carbocations will typically give rise to the most abundant peaks in the spectrum.[8][9]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as **(2,2-Dimethoxyethyl)cyclohexane**.

NMR Spectroscopy (1H and 13C)

• Sample Preparation: Approximately 5-10 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[10] A small amount of a reference standard, typically tetramethylsilane (TMS), is added. TMS provides a reference signal at 0.00 ppm.[1]



- Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is set to lock onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity and improve resolution.
- Data Acquisition:
 - For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay is necessary.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11] A 30° pulse angle and a 4-second acquisition time with no relaxation delay are often suitable for molecules in this size range.[12]

Infrared (IR) Spectroscopy

- Sample Preparation: For a pure liquid ("neat" sample), a drop of the compound is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[13][14] A second salt plate is placed on top to create a thin liquid film.[13]
- Background Spectrum: A background spectrum of the empty sample holder is recorded first. This allows the instrument to subtract any signals from the atmosphere (e.g., CO₂, H₂O) and the salt plates themselves.
- Sample Spectrum: The "sandwich" of salt plates with the liquid film is placed in the sample holder of the IR spectrometer.[15]
- Data Acquisition: The infrared spectrum is then recorded, typically in the range of 4000 to 600 cm⁻¹.[15] The resulting spectrum is usually plotted as percent transmittance versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation: The liquid sample is dissolved in a volatile organic solvent (e.g., hexane
or dichloromethane) to create a dilute solution suitable for injection.[16]

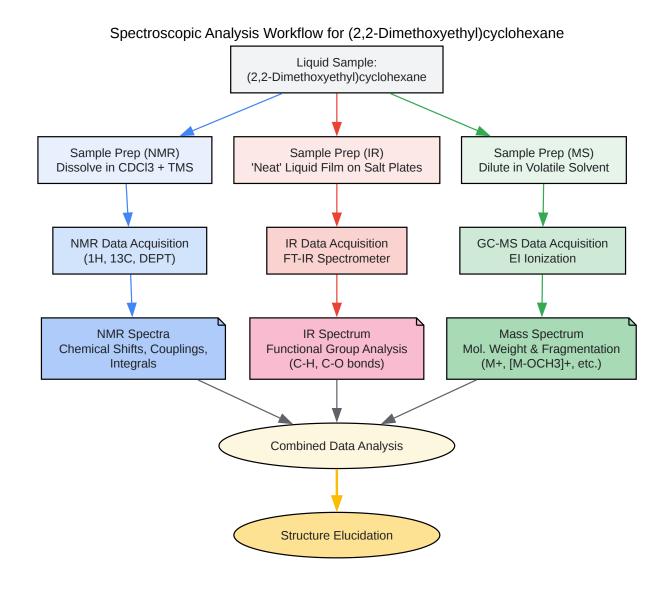


- Gas Chromatography (GC): A small volume of the solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample. An inert carrier gas (e.g., helium) carries the vaporized sample through the GC column, where separation from any impurities occurs based on boiling point and interactions with the column's stationary phase.[17]
- Interface and Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source.[16] In the most common method, electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[18]
- Mass Analysis and Detection: The resulting positively charged fragments are accelerated
 and passed through a mass analyzer (e.g., a quadrupole), which separates them based on
 their mass-to-charge ratio (m/z). A detector then records the abundance of each fragment.
 [19] The resulting mass spectrum is a plot of relative abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.





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Caption: Workflow for Spectroscopic Analysis.

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